molecular formula C12H25NO3 B12944800 Boc-(R)-2-(aminomethyl)-4-methylpentan-1-ol

Boc-(R)-2-(aminomethyl)-4-methylpentan-1-ol

Cat. No.: B12944800
M. Wt: 231.33 g/mol
InChI Key: WCYJANVXBIHYCS-SNVBAGLBSA-N
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Description

Boc-®-2-(aminomethyl)-4-methylpentan-1-ol is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino alcohol. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes. The Boc group is widely used due to its stability under various reaction conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-2-(aminomethyl)-4-methylpentan-1-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of Boc-®-2-(aminomethyl)-4-methylpentan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Boc-®-2-(aminomethyl)-4-methylpentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-®-2-(aminomethyl)-4-methylpentan-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Boc-®-2-(aminomethyl)-4-methylpentan-1-ol primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine under various reaction conditions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, enabling the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

    Boc-®-2-(aminomethyl)-4-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    Boc-®-2-(aminomethyl)-4-methylpentan-1-amine: Similar structure but with an additional amine group.

Uniqueness

Boc-®-2-(aminomethyl)-4-methylpentan-1-ol is unique due to its specific combination of a Boc-protected amine and a hydroxyl group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for selective transformations at either the amine or hydroxyl group .

Biological Activity

Boc-(R)-2-(aminomethyl)-4-methylpentan-1-ol, a compound with the CAS number 1265897-22-0, has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article synthesizes various research findings related to its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C12H25NO3
  • Molecular Weight : 231.33 g/mol
  • Synonyms : Carbamic acid, N-[(2R)-2-(hydroxymethyl)-4-methylpentyl]-, 1,1-dimethylethyl ester

Synthesis and Derivatives

This compound can be synthesized through various methods involving radical additions and reactions with primary amines. A notable study demonstrated the synthesis of 2,4-disubstituted pyrroles using Boc-protected azetidine derivatives, indicating the compound's versatility in generating biologically relevant scaffolds .

1. Enzyme Inhibition Studies

Research has indicated that compounds with similar structural motifs exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of carbamate compounds have shown IC50 values ranging from 1.60 to 311.0 µM against these enzymes, suggesting that this compound may possess similar inhibitory activities .

2. Anticancer Activity

The biological activity of this compound is further supported by studies on structurally related compounds that demonstrate cytotoxic effects on various cancer cell lines. For example, gold(I) complexes have been shown to induce apoptosis in cancer cells through mechanisms that may be relevant to Boc derivatives .

3. Pharmacological Applications

The potential applications of this compound extend to its use in drug formulations targeting conditions such as neurodegenerative diseases due to its enzyme inhibition properties. The ability of carbamate derivatives to interact with cholinergic pathways positions this compound as a candidate for further pharmacological exploration .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)References
AChE InhibitionSalicylanilide N,N-disubstituted carbamates1.60 - 311.0
CytotoxicityGold(I) complexesVaries (effective against several lines)
Antimicrobial ActivityMacrocyclic compoundsVaries

Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-(hydroxymethyl)-4-methylpentyl]carbamate

InChI

InChI=1S/C12H25NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m1/s1

InChI Key

WCYJANVXBIHYCS-SNVBAGLBSA-N

Isomeric SMILES

CC(C)C[C@H](CNC(=O)OC(C)(C)C)CO

Canonical SMILES

CC(C)CC(CNC(=O)OC(C)(C)C)CO

Origin of Product

United States

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